molecular formula C7H3Cl5O B12324421 Pentachloroanisole-d3

Pentachloroanisole-d3

Cat. No.: B12324421
M. Wt: 280.4 g/mol
InChI Key: JCSOVYOOGCAVSC-UHFFFAOYSA-N
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Description

Pentachloroanisole-d3 is a deuterated form of pentachloroanisole, a chlorinated aromatic compound. It is often used as a reference standard in environmental analysis and testing due to its stable isotope labeling. The compound is characterized by the presence of five chlorine atoms and a methoxy group attached to a benzene ring, with three deuterium atoms replacing three hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachloroanisole-d3 can be synthesized through the chlorination of anisole-d3. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas safely and efficiently. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentachloroanisole-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pentachlorophenol.

    Reduction: Reduction reactions can lead to the formation of less chlorinated anisoles.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium hydroxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Pentachlorophenol

    Reduction: Tetrachloroanisole, trichloroanisole

    Substitution: Various substituted anisoles depending on the nucleophile used

Scientific Research Applications

Pentachloroanisole-d3 is widely used in scientific research, including:

    Environmental Analysis: As a reference standard for the detection and quantification of chlorinated anisoles in environmental samples.

    Chemistry: Used in studies involving the synthesis and reactivity of chlorinated aromatic compounds.

    Biology: Investigated for its potential effects on biological systems and its role as a contaminant.

    Medicine: Studied for its toxicological properties and potential health effects.

    Industry: Used in the development of analytical methods for quality control and environmental monitoring.

Mechanism of Action

The mechanism of action of pentachloroanisole-d3 involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to potential toxic effects. The pathways involved include oxidative stress and disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: A related compound used as a biocide and wood preservative.

    Tetrachloroanisole: A less chlorinated analog of pentachloroanisole.

    Trichloroanisole: Another analog with fewer chlorine atoms.

Uniqueness

Pentachloroanisole-d3 is unique due to its stable isotope labeling, which makes it an ideal reference standard for analytical purposes. Its high degree of chlorination also distinguishes it from other chlorinated anisoles, providing unique reactivity and properties.

Properties

Molecular Formula

C7H3Cl5O

Molecular Weight

280.4 g/mol

IUPAC Name

1,2-dichloro-3-(trichloromethoxy)benzene

InChI

InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H

InChI Key

JCSOVYOOGCAVSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl

Origin of Product

United States

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